4-Oxazolemethanol

Übersicht

Beschreibung

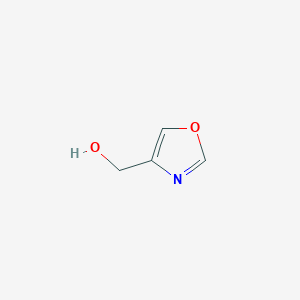

4-Oxazolemethanol, also known as 1,3-oxazol-4-ylmethanol, is a heterocyclic compound with the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol This compound features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Oxazolemethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloromethyl-1,3-oxazole with a suitable base, such as sodium hydroxide, in an aqueous medium . Another method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency .

Analyse Chemischer Reaktionen

Reactions Involving the Hydroxymethyl Group

The primary alcohol group (-CH₂OH) undergoes typical alcohol reactions, including esterification, oxidation, and etherification.

Esterification

4-Oxazolemethanol reacts with acyl chlorides or carboxylic acids under acidic or basic conditions to form esters. For example:

Conditions :

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | 4-Oxazolemethyl acetate | H₂SO₄ | 85 | |

| Benzoyl chloride | 4-Oxazolemethyl benzoate | Pyridine | 78 |

Oxidation

The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

Conditions :

Reactions of the Oxazole Ring

The oxazole ring participates in electrophilic substitution, nucleophilic substitution, and cycloaddition reactions.

Electrophilic Aromatic Substitution

Electrophiles attack the C5 position of the oxazole ring due to electron-donating effects from the hydroxymethyl group:

-

Nitration :

-

Halogenation :

Bromination occurs selectively at C5 using N-bromosuccinimide (NBS):

Nucleophilic Substitution

The C2 position is susceptible to nucleophilic attack. For example, amination with butylamine:

Conditions :

Cycloaddition Reactions

The oxazole ring acts as a diene in Diels-Alder reactions, forming fused heterocycles:

Example : Reaction with maleic anhydride yields pyridine derivatives after aromatization .

Cross-Coupling Reactions

The oxazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Conditions :

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-oxazolemethanol | 65 | |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-4-oxazolemethanol | 58 |

Oxidative Degradation

Under atmospheric conditions, hydroxyl radicals (OH- ) abstract hydrogen from the oxazole ring or hydroxymethyl group, leading to ring-opening products:

Kinetic Data (at 298 K):

| Reaction Pathway | Rate Constant (cm³/molecule/s) | Reference |

|---|---|---|

| OH-addition at C5 | ||

| H-abstraction from CH₂OH |

Side Reactions and Stability

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Oxazolemethanol

This compound, a compound with the molecular formula CHNO, is part of the oxazole family, which is known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic uses.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as promising anticancer agents. A notable study synthesized novel oxazolo[5,4-d]pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) .

- Mechanism of Action : These compounds were found to inhibit key proteins involved in cancer progression, such as VEGFR-2 and Aurora A kinase. The ability to induce apoptosis and inhibit angiogenesis positions these oxazole derivatives as valuable candidates for cancer therapy .

- Case Study : In vitro tests showed that certain derivatives exhibited a lower cytotoxic concentration (CC50) compared to traditional drugs like cisplatin and 5-fluorouracil, suggesting a potentially safer profile for normal cells . For instance, one derivative showed a CC50 of 58.4 µM against HT29 cells while being significantly less toxic to normal human dermal fibroblasts.

Antimicrobial Properties

The oxazole ring structure is also associated with antimicrobial activity. Research indicates that compounds containing oxazole moieties can exhibit significant antibacterial effects against various pathogens. For example, derivatives of oxazolomycin have been reported to possess notable antimicrobial properties .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Drug Design and Medicinal Chemistry

This compound serves as a versatile building block in drug design. Its chemical structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Synthetic Pathways : Various synthetic methods have been developed to create functionalized derivatives of this compound, which can be tailored for specific therapeutic applications .

- Case Study : The synthesis of urethanes from 2,5-dimethyl-4-oxazolemethanol has been explored, showcasing its utility in creating new pharmacologically active compounds .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-oxazolemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic processes, which can result in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.

1,2,4-Oxadiazole: Exhibits broad-spectrum biological activities, including antibacterial and antifungal effects.

Uniqueness of 4-Oxazolemethanol: this compound stands out due to its specific structural features, which confer unique reactivity and interaction profiles.

Biologische Aktivität

4-Oxazolemethanol is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique configuration contributes to its biological properties, allowing it to interact with various biological targets.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential in anti-inflammatory, antiviral, and anticancer applications.

1. Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies involving structural analogs have demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. In particular:

- Mechanism : The anticancer activity is often linked to the induction of apoptosis via the activation of caspase pathways and modulation of signaling proteins involved in cell cycle regulation .

- Case Study : A study evaluated several oxazole derivatives, including this compound, against human cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced cytotoxicity and selectivity towards tumor cells while sparing normal cells .

2. Antiviral Activity

This compound has shown promise as an antiviral agent:

- Mechanism : It is believed to inhibit viral replication by interfering with viral entry or replication processes within host cells.

- Case Study : In vitro studies demonstrated that certain oxazole derivatives significantly inhibited the replication of human herpes virus type-1 (HHV-1) in cultured cells . This suggests that this compound could be further explored for its antiviral potential against other viruses.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy:

- Mechanism : These effects may arise from the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammation .

- Research Findings : Experimental models indicated that treatment with this compound reduced inflammation markers in induced models of arthritis, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Functional Groups : The presence of specific functional groups on the oxazole ring can significantly affect its interaction with biological targets and enhance its pharmacological profile .

| Functional Group | Effect on Activity |

|---|---|

| Hydroxyl (-OH) | Enhances solubility and bioavailability |

| Methyl (-CH₃) | Modulates lipophilicity |

| Halogens | Can increase potency against specific targets |

Eigenschaften

IUPAC Name |

1,3-oxazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHIXCNJVHVHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579735 | |

| Record name | (1,3-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155742-48-6 | |

| Record name | (1,3-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-oxazolemethanol derivatives in asymmetric synthesis?

A1: Research indicates that certain this compound derivatives, such as (αS, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound, can be complexed with borane to create effective catalysts for the asymmetric reduction of aromatic ketones []. This has significant implications for the development of enantioselective synthesis routes for various chiral compounds.

Q2: How does the configuration of this compound derivatives influence their reactivity?

A2: Studies have demonstrated the successful synthesis and configuration inversion of substituted oxazolines []. For instance, attempting to convert (α-S, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound to its (4S, 5R) isomer unexpectedly yielded the configuration inversion product (1R, 2S)-2-dichloroacetamido-1-(4-nitrophenyl)-1, 3-propane-diol []. This highlights the importance of stereochemistry in the reactivity and potential applications of these compounds.

Q3: Can you provide an example of a specific synthetic route for a this compound derivative?

A3: One example involves the preparation of (R)-2,2-dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, a key intermediate in the synthesis of florfenicol []. This process involves multiple stages utilizing various reagents and highlights the complexity of synthesizing these specific this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.